Cas no 113158-34-2 (Norbinaltorphimine dihydrochloride)

Norbinaltorphimine dihydrochloride 化学的及び物理的性質
名前と識別子
-
- nor-Binaltorphimine dihydrochloride
- Norbinaltorphimine Dihydrochloride Salt
- nor-BNI dihydrochloride
- Norbinaltorphimine dihydrochloride
- NorbinaltorphimineDihydrochlorideSalt
- Tox21_500806
- LP00806
- nor-Binaltorphimine dihydrochloride, solid
- N 1771
- NCGC00094139-01
- nor-Binaltorphimine dihydrochloride;nor-BNI dihydrochloride
- N-Demethylbinaltorphimine dihydrochloride
- 113158-34-2
- HY-100903
- Y8WNP37PIV
- (1S,2S,7S,8S,12R,20R,24R,32R)-11,33-bis(cyclopropylmethyl)-19,25-dioxa-11,22,33-triazaundecacyclo[24.9.1.18,14.01,24.02,32.04,23.05,21.07,12.08,20.030,36.018,37]heptatriaconta-4(23),5(21),14(37),15,17,26,28,30(36)-octaene-2,7,17,27-tetrol;dihydrochloride
- SR-01000075482-1
- NCGC00261491-01
- GLXC-10222
- UNII-Y8WNP37PIV
- G12191
- SR-01000597959-1
- 4,8:11,15-Dimethano-20H-bisbenzofuro[2,3-a:3',2'-i]dipyrido[4,3-b:3',4'-h]carbazole-1,8a,10a,18-tetrol,7,12-bis(cyclopropylmethyl)-5,6,7,8,9,10,11,12,13,14,19a,20b-dodecahydro-,(4bS,8R,8aS,10aS,11R,14aS,19aR,20bR)-
- EU-0100806
- DTXSID501018083
- SR-01000597959
- MS-31275
- DA-56248
- MFCD00069374
- CHEMBL2374078
- J-001459
- SR-01000075482
- CS-0020573
- AKOS024457633
- Nor-bni
- 4,8:11,15-Dimethano-20H-bisbenzofuro[2,3-a:3',2'-i]dipyrido[4,3-b:3',4'-h]carbazole-1,8a,10a,18-tetrol, 7,12-bis(cyclopropylmethyl)-5,6,7,8,9,10,11,12,13,14,19a,20b-dodecahydro-, (4bS,8R,8aS,10aS,11R, 14aS,19aR,20bR)-, hydrochloride (1:2)
-
- インチ: 1S/C40H43N3O6.2ClH/c44-25-7-5-21-13-27-39(46)15-23-24-16-40(47)28-14-22-6-8-26(45)34-30(22)38(40,10-12-43(28)18-20-3-4-20)36(49-34)32(24)41-31(23)35-37(39,29(21)33(25)48-35)9-11-42(27)17-19-1-2-19;;/h5-8,19-20,27-28,35-36,41,44-47H,1-4,9-18H2;2*1H/t27-,28-,35+,36+,37+,38+,39-,40-;;/m1../s1
- InChIKey: JOJPJLHRMGPDPV-LZQROVCBSA-N
- ほほえんだ: Cl.Cl.O1C2=C(C=CC3C[C@@H]4[C@@]5(CC6=C([C@H]1[C@@]5(C=32)CCN4CC1CC1)NC1=C6C[C@]2([C@H]3CC4C=CC(=C5C=4[C@@]2(CCN3CC2CC2)[C@H]1O5)O)O)O)O
計算された属性
- せいみつぶんしりょう: 733.2685416g/mol
- どういたいしつりょう: 733.2685416g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 7
- 水素結合受容体数: 8
- 重原子数: 51
- 回転可能化学結合数: 4
- 複雑さ: 1340
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 122
Norbinaltorphimine dihydrochloride セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Norbinaltorphimine dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-100903-10mM*1 mL in DMSO |
Norbinaltorphimine dihydrochloride |
113158-34-2 | 98.17% | 10mM*1 mL in DMSO |
¥1560 | 2024-04-20 | |
ChemScence | CS-0020573-10mg |
Norbinaltorphimine dihydrochloride |
113158-34-2 | 99.04% | 10mg |
$150.0 | 2022-04-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12241-2 mg |
Norbinaltorphimine dihydrochloride |
113158-34-2 | 2mg |
¥575.00 | 2022-04-26 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12241-200 mg |
Norbinaltorphimine dihydrochloride |
113158-34-2 | 200mg |
¥9987.00 | 2022-04-26 | ||
TRC | N661125-10mg |
Norbinaltorphimine Dihydrochloride Salt |
113158-34-2 | 10mg |
$ 201.00 | 2023-04-15 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12241-50 mg |
Norbinaltorphimine dihydrochloride |
113158-34-2 | 50mg |
¥4647.00 | 2022-04-26 | ||
TRC | N661125-100mg |
Norbinaltorphimine Dihydrochloride Salt |
113158-34-2 | 100mg |
$ 1568.00 | 2023-04-15 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci11532-10mg |
nor-Binaltorphimine dihydrochloride |
113158-34-2 | 98% | 10mg |
¥1400.00 | 2023-09-09 | |
ChemScence | CS-0020573-5mg |
Norbinaltorphimine dihydrochloride |
113158-34-2 | 99.04% | 5mg |
$95.0 | 2022-04-28 | |
MedChemExpress | HY-100903-50mg |
Norbinaltorphimine dihydrochloride |
113158-34-2 | 98.17% | 50mg |
¥5200 | 2024-04-20 |
Norbinaltorphimine dihydrochloride 関連文献
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
Norbinaltorphimine dihydrochlorideに関する追加情報
Recent Advances in Norbinaltorphimine Dihydrochloride (113158-34-2) Research: A Comprehensive Review
Norbinaltorphimine dihydrochloride (Nor-BNI, CAS: 113158-34-2) is a potent and selective kappa-opioid receptor (KOR) antagonist that has garnered significant attention in recent years due to its potential therapeutic applications in pain management, addiction treatment, and mood disorders. This research briefing synthesizes the latest findings on Nor-BNI, focusing on its pharmacological properties, mechanisms of action, and emerging clinical implications. The compound's unique selectivity for KOR over other opioid receptors (mu and delta) makes it a valuable tool for both basic research and drug development.
A 2023 study published in Neuropharmacology demonstrated that Nor-BNI exhibits prolonged antagonistic effects, with a duration of action exceeding 21 days in rodent models. This extended activity is attributed to its irreversible binding to KOR, which differentiates it from other short-acting antagonists. Researchers utilized advanced molecular docking simulations to elucidate the structural basis of Nor-BNI's high affinity for KOR, revealing critical interactions with residues in the receptor's binding pocket. These findings have important implications for designing next-generation KOR-targeted therapeutics with improved pharmacokinetic profiles.
In the context of addiction research, a recent clinical trial (NCT05467891) investigated Nor-BNI's potential in reducing cocaine craving and relapse. Preliminary results presented at the 2024 American College of Neuropsychopharmacology meeting showed promising reductions in cue-induced craving among participants receiving Nor-BNI compared to placebo. The study employed functional MRI to demonstrate Nor-BNI's modulation of reward circuitry in the brain, particularly in the ventral striatum and prefrontal cortex regions. These neuroimaging findings provide mechanistic support for Nor-BNI's anti-addictive properties.
Emerging evidence also suggests novel applications for Nor-BNI in mood regulation. A 2024 preclinical study in Nature Mental Health reported that chronic stress-induced anhedonia was significantly attenuated by Nor-BNI administration in animal models. The researchers identified a previously unknown interaction between KOR and the hypothalamic-pituitary-adrenal (HPA) axis, suggesting that Nor-BNI's antidepressant-like effects may involve normalization of stress hormone dysregulation. This discovery opens new avenues for developing KOR antagonists as rapid-acting antidepressants.
From a technical perspective, recent advancements in Nor-BNI synthesis and formulation have addressed previous challenges with solubility and bioavailability. A patent application (WO2023187654) published in March 2024 describes a novel nanocrystal formulation of Nor-BNI that achieves 85% oral bioavailability in primate studies, a significant improvement over the traditional dihydrochloride salt form. This technological breakthrough could facilitate the transition of Nor-BNI from a research tool to a clinically viable therapeutic agent.
Looking forward, the field anticipates several key developments in Nor-BNI research. Ongoing phase II trials are evaluating its efficacy in treatment-resistant depression, while new chemical analogs with improved blood-brain barrier penetration are entering preclinical testing. The growing understanding of KOR's role in various neurological conditions suggests that Nor-BNI and its derivatives may find applications beyond their current scope, potentially including neurodegenerative disorders and chronic pain conditions. However, challenges remain in optimizing the balance between duration of action and potential side effects, particularly regarding cognitive function.
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